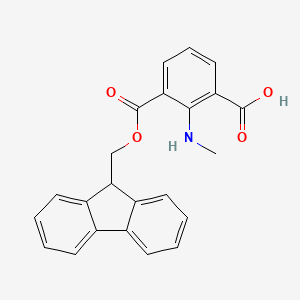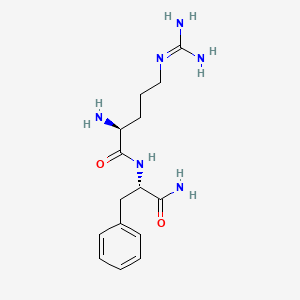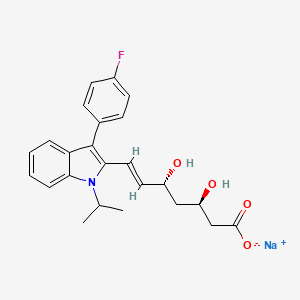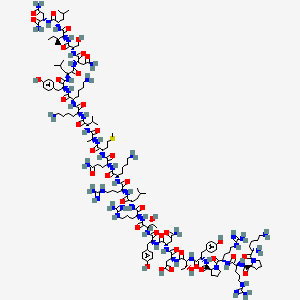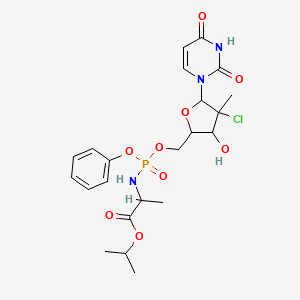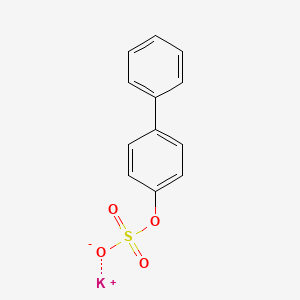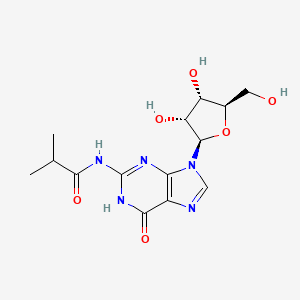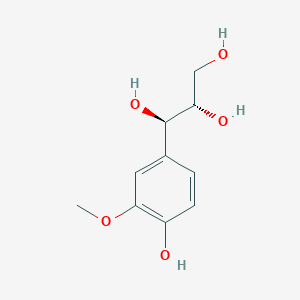
(1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol
Vue d'ensemble
Description
The compound appears to be related to the family of organic compounds containing multiple functional groups, including hydroxyl (-OH) and methoxy (-OCH₃) groups attached to a phenyl ring, and a propane triol backbone. These features suggest that the compound could have interesting chemical and physical properties.
Synthesis Analysis
Synthetic strategies for compounds like "(1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol" often involve multi-step organic reactions, starting from simpler precursors. For instance, the synthesis of complex organolithium initiators for polymerization, as described by Sanderson et al., involves reactions that might be relevant to synthesizing multifunctional organic compounds (Sanderson, Roediger, & Summers, 1994).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like NMR, FTIR, and mass spectroscopy, as demonstrated in the synthesis and analysis of related compounds (Jiang Yan, 2009). The stereochemistry, particularly the (1R,2S) configuration, suggests that chiral synthesis methods and enantiomeric purity are significant considerations.
Chemical Reactions and Properties
Compounds with similar structures participate in a variety of chemical reactions, reflecting their functional groups' reactivity. For example, the reductive decomposition of related diols has been studied, indicating potential pathways for further chemical modifications (Reznikov & Novitskii, 2004).
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
(1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol is a compound with potential applications in various fields. For instance, studies have shown its relevance in chemical synthesis. In a study by Zeng et al. (2012), it was isolated from Metasequoia glyptostroboides and tested for cytotoxicity against certain cell lines, highlighting its potential biological activity (Zeng et al., 2012).
Lignin Model Studies
Furthermore, the compound serves as a model for understanding lignin degradation. Enoki and Gold (1982) investigated its metabolism by the basidiomycete Phanerochaete chrysosporium, which is crucial for understanding ligninolytic enzyme systems (Enoki & Gold, 1982).
Polymer Chemistry
In polymer chemistry, the compound has relevance too. Sanderson et al. (1994) discussed its use in synthesizing a hydrocarbon-soluble difunctional orgaolithium initiator, important for the preparation of polybutadienes (Sanderson, Roediger, & Summers, 1994).
Dental Applications
It also finds applications in dental health. Ghaemy et al. (2007) reported on the synthesis of similar compounds for use as monomers in dental composites, showing its significance in developing dental materials (Ghaemy, Heidaripour, & Barghamadi, 2007).
Chiral Studies in Physical Chemistry
The compound's chiral nature makes it a subject of interest in physical chemistry as well. Dean et al. (2011) conducted single-conformation spectroscopy of its diastereomers to understand its conformational properties, which is vital for developing new materials and pharmaceuticals (Dean et al., 2011).
Metabolism Studies
Lastly, its metabolism is also a subject of study. Coutts and Jones (1982) investigated its metabolism, demonstrating its significance in pharmacological research (Coutts & Jones, 1982).
Propriétés
IUPAC Name |
(1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKFUSLVUZISST-WCBMZHEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]([C@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



